molecular formula C10H14N2O B3361017 (5S)-5,7-dimethyl-1,2,3,5-tetrahydropyrrolo[1,2-d][1,4]diazepin-4-one CAS No. 908569-15-3

(5S)-5,7-dimethyl-1,2,3,5-tetrahydropyrrolo[1,2-d][1,4]diazepin-4-one

Cat. No. B3361017
CAS RN: 908569-15-3
M. Wt: 178.23 g/mol
InChI Key: FUAHUXQIEKIMAW-QMMMGPOBSA-N
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Description

(5S)-5,7-dimethyl-1,2,3,5-tetrahydropyrrolo[1,2-d][1,4]diazepin-4-one, also known as Ro 15-4513, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of diazepinone derivatives and has been found to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

(5S)-5,7-dimethyl-1,2,3,5-tetrahydropyrrolo[1,2-d][1,4]diazepin-4-one has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its use as a ligand for the GABA-A receptor. This receptor is a major target for many anxiolytic and sedative drugs, and (5S)-5,7-dimethyl-1,2,3,5-tetrahydropyrrolo[1,2-d][1,4]diazepin-4-one 15-4513 has been found to exhibit high affinity and selectivity for this receptor. This compound has also been investigated for its potential use in the treatment of alcoholism, as it has been found to block the effects of ethanol on the GABA-A receptor.

Mechanism of Action

The mechanism of action of (5S)-5,7-dimethyl-1,2,3,5-tetrahydropyrrolo[1,2-d][1,4]diazepin-4-one involves its interaction with the GABA-A receptor. This receptor is a ligand-gated ion channel that is activated by the neurotransmitter gamma-aminobutyric acid (GABA). (5S)-5,7-dimethyl-1,2,3,5-tetrahydropyrrolo[1,2-d][1,4]diazepin-4-one 15-4513 binds to a specific site on the receptor, known as the benzodiazepine site, and enhances the activity of GABA. This leads to an increase in chloride ion influx into the neuron, resulting in hyperpolarization and inhibition of neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (5S)-5,7-dimethyl-1,2,3,5-tetrahydropyrrolo[1,2-d][1,4]diazepin-4-one are primarily mediated through its interaction with the GABA-A receptor. This compound has been found to exhibit anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to block the effects of ethanol on the GABA-A receptor, suggesting its potential use in the treatment of alcoholism.

Advantages and Limitations for Lab Experiments

One of the major advantages of (5S)-5,7-dimethyl-1,2,3,5-tetrahydropyrrolo[1,2-d][1,4]diazepin-4-one is its high affinity and selectivity for the GABA-A receptor. This makes it a useful tool for studying the function of this receptor in vitro and in vivo. However, one of the limitations of this compound is its relatively short half-life, which may limit its usefulness in certain experimental settings.

Future Directions

There are several future directions for research on (5S)-5,7-dimethyl-1,2,3,5-tetrahydropyrrolo[1,2-d][1,4]diazepin-4-one. One area of interest is its potential use in the treatment of alcoholism. Further studies are needed to determine the efficacy and safety of this compound in humans. Another area of research is the development of more potent and selective ligands for the GABA-A receptor, which may have therapeutic applications in a range of neurological and psychiatric disorders. Additionally, the synthesis and modification of diazepinone derivatives may lead to the discovery of new compounds with novel pharmacological properties.

properties

IUPAC Name

(5S)-5,7-dimethyl-1,2,3,5-tetrahydropyrrolo[1,2-d][1,4]diazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7-3-4-9-5-6-11-10(13)8(2)12(7)9/h3-4,8H,5-6H2,1-2H3,(H,11,13)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUAHUXQIEKIMAW-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCC2=CC=C(N12)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)NCCC2=CC=C(N12)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30474472
Record name CTK5G8540
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5S)-5,7-dimethyl-1,2,3,5-tetrahydropyrrolo[1,2-d][1,4]diazepin-4-one

CAS RN

908569-15-3
Record name CTK5G8540
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5S)-5,7-dimethyl-1,2,3,5-tetrahydropyrrolo[1,2-d][1,4]diazepin-4-one
Reactant of Route 2
(5S)-5,7-dimethyl-1,2,3,5-tetrahydropyrrolo[1,2-d][1,4]diazepin-4-one
Reactant of Route 3
(5S)-5,7-dimethyl-1,2,3,5-tetrahydropyrrolo[1,2-d][1,4]diazepin-4-one
Reactant of Route 4
(5S)-5,7-dimethyl-1,2,3,5-tetrahydropyrrolo[1,2-d][1,4]diazepin-4-one
Reactant of Route 5
(5S)-5,7-dimethyl-1,2,3,5-tetrahydropyrrolo[1,2-d][1,4]diazepin-4-one
Reactant of Route 6
(5S)-5,7-dimethyl-1,2,3,5-tetrahydropyrrolo[1,2-d][1,4]diazepin-4-one

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